molecular formula C20H15ClN2O3S B11235526 N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11235526
M. Wt: 398.9 g/mol
InChI Key: VZAYNUSKZXVIQB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine class. This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine core with a carboxamide group and a 5,5-dioxide moiety. It has garnered significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting 2-chlorobenzylamine with a suitable thioamide under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiazine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Oxidation to Form the 5,5-Dioxide: The final step involves the oxidation of the thiazine ring to introduce the 5,5-dioxide moiety. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine: Lacks the carboxamide and 5,5-dioxide groups.

    N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide group.

    N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5-oxide: Contains only one oxide group.

Uniqueness

N-(2-chlorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of both the carboxamide and 5,5-dioxide groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H15ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C20H15ClN2O3S/c1-23-18-11-10-13(20(24)22-17-8-4-3-7-16(17)21)12-15(18)14-6-2-5-9-19(14)27(23,25)26/h2-12H,1H3,(H,22,24)

InChI Key

VZAYNUSKZXVIQB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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